(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide is a chemical compound with significant relevance in pharmaceutical applications. It is classified primarily as a triazole derivative and is known for its role as an impurity in the synthesis of Isavuconazole, an antifungal medication. The compound has garnered attention due to its unique structural features and potential biological activities.
The compound falls under the category of triazole derivatives, which are characterized by their five-membered ring structure containing three nitrogen atoms. This classification highlights its potential biological activity, particularly in antifungal applications, as many triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
The synthesis of (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide typically involves several steps that include:
The reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis. Advanced techniques such as continuous flow chemistry may be employed for industrial-scale production to enhance efficiency and reduce by-product formation .
The molecular structure of (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide can be represented as follows:
| Property | Data |
|---|---|
| Molecular Formula | C13H14F2N4O2 |
| Molecular Weight | 296.27 g/mol |
| IUPAC Name | (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide |
| InChI Key | ARTKJILLNLYJNZ-AZMWARKLSA-N |
| Isomeric SMILES | CC(C(=O)N)C@(C2=C(C=CC(=C2)F)F)O |
The structure showcases a complex arrangement with multiple functional groups that contribute to its chemical properties and biological activity .
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction processes. The choice of solvent and reaction conditions (temperature and pH) significantly impacts the outcomes of these reactions .
The mechanism of action for (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets within biological systems. The difluorophenyl and triazolyl groups are likely crucial for binding interactions with enzymes or receptors involved in fungal growth inhibition.
The hydroxy group may facilitate hydrogen bonding with target sites, enhancing the compound's efficacy against fungal pathogens. Understanding these interactions is vital for optimizing its use in therapeutic applications .
The compound exhibits typical physical properties associated with small organic molecules:
Key chemical properties include:
Relevant data includes stability under various pH conditions and thermal stability which are essential for storage and application in formulations .
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide finds applications primarily in the pharmaceutical industry:
This compound serves as an important tool for monitoring impurity levels in formulations to ensure compliance with regulatory standards .
This compound is systematically identified by the IUPAC name (2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide, reflecting its stereochemistry, functional groups, and substitution pattern. It carries the CAS Registry Number 241479-75-4, providing a unique identifier for regulatory and sourcing purposes [1] [2]. The molecular formula C₁₃H₁₄F₂N₄O₂ corresponds to a molecular weight of 296.27 g/mol, with the stereocenters at C2 and C3 confirmed in the (R,R) configuration [1] [7]. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| Systematic Name | (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide |
| CAS Registry No. | 241479-75-4 |
| Molecular Formula | C₁₃H₁₄F₂N₄O₂ |
| SMILES Notation | CC@@HC@@(Cn1cncn1)c1cc(F)ccc1F |
| InChIKey | ARTKJILLNLYJNZ-ISVAXAHUSA-N |
| PubChem CID | 58224182 |
Alternative designations include the simplified chemical name "3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide derivative" and supplier catalog codes (e.g., AMBH303C4A5D from Sigma-Aldrich) [2] [7]. The InChIKey ARTKJILLNLYJNZ-ISVAXAHUSA-N enables precise database searches and distinguishes it from stereoisomers or structural analogs [1] [2].
The molecule exhibits three pharmaceutically relevant structural domains:
Table 2: Key Physicochemical Properties
| Property | Value | Method/Model |
|---|---|---|
| Molecular Weight | 296.27 g/mol | - |
| Rotatable Bonds | 5 | Computational |
| Hydrogen Bond Acceptors | 6 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Consensus LogP | 0.99 | iLOGP/XLOGP3/WLOGP |
| Water Solubility (ESOL) | -1.87 (3.97 mg/mL) | ESOL Model |
| Topological PSA | 94.03 Ų | Ertl P. 2000 |
| GI Absorption Prediction | High | BOILED-Egg Model |
This compound functions as a stereochemically pure intermediate in synthesizing triazole-based antifungals, notably those structurally related to BI-3802 developed by Boehringer Ingelheim [1] [4]. It is accessible through Boehringer Ingelheim’s open-innovation portal (opnMe.com), emphasizing its importance in antifungal discovery pipelines [1]. Suppliers specify a purity of ≥97% (HPLC), with strict storage protocols (sealed, dry, 2–8°C) to preserve stereochemical integrity during handling [2] [7]. Key synthetic roles include:
Table 3: Synthetic Applications and Related Intermediates
| Role | Related Compound (CAS) | Structural Variation |
|---|---|---|
| Direct Intermediate | 241479-75-4 (This Compound) | None |
| Trifluorinated Analog | 241479-82-3 | 2,4,5-Trifluorophenyl ring |
| Carboxylic Acid Deriv. | 483340-19-8 | Carboxylic acid instead of carboxamide |
| Thiobutyramide Sulfate | 1286730-01-5 | Thiobutyramide + sulfate counterion |
All mentioned compounds: 241479-75-4, 241479-82-3, 483340-19-8, 1286730-01-5.
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9